molecular formula C58H50N6O14 B8068885 Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt

Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt

Cat. No.: B8068885
M. Wt: 1055.0 g/mol
InChI Key: UWQYEQKHQZYMMZ-UHFFFAOYSA-N
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Description

Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt is a useful research compound. Its molecular formula is C58H50N6O14 and its molecular weight is 1055.0 g/mol. The purity is usually 95%.
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Biological Activity

Xanthylium compounds have garnered attention in recent years due to their diverse biological activities and potential applications in pharmaceuticals and food sciences. This article delves into the biological activity of the specific compound Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt , exploring its synthesis, mechanisms of action, and implications for health and disease.

1. Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a xanthylium core with various substituents that enhance its biological properties. The molecular formula is C29H25N3O7C_{29}H_{25}N_{3}O_{7}, with a molecular weight of approximately 527.52 g/mol . The presence of dimethylamino groups contributes to its solubility and reactivity.

2. Synthesis and Characterization

Recent studies have focused on synthesizing xanthylium derivatives to evaluate their biological activities. For example, the synthesis of xanthylium derivatives has been achieved through various chemical reactions involving curcumin analogs . The characterization of these compounds typically involves techniques such as FT-IR spectroscopy and NMR spectroscopy to confirm structural integrity and purity.

3.1 Antiproliferative Effects

One of the most significant biological activities observed in xanthylium derivatives is their antiproliferative effect . Research indicates that these compounds can inhibit the growth of cancer cells. In vitro studies using P19 murine embryonic carcinoma cells demonstrated that xanthylium derivatives modify cell cycle progression, leading to reduced proliferation rates . The mechanism appears to involve the modulation of checkpoint proteins that regulate cell division.

3.2 Antioxidant Properties

Xanthylium compounds also exhibit notable antioxidant activity . They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that xanthylium derivatives can enhance cellular antioxidant defenses by upregulating endogenous antioxidant enzymes .

3.3 Color Activity in Food Applications

In addition to their medicinal properties, xanthylium derivatives play a role in food science as colorants. They are used as pigments in white wine, where they contribute to color stability and intensity . Their ability to form stable complexes with polyphenols enhances their color activity, making them valuable in food processing.

4. Case Studies

Several case studies highlight the efficacy of xanthylium derivatives:

  • Case Study 1 : A study evaluated the antiproliferative effects of synthesized xanthylium derivatives on P19 cells, revealing significant inhibition of cell growth at specific concentrations .
  • Case Study 2 : Research into the antioxidant properties demonstrated that xanthylium compounds could significantly reduce oxidative damage in neuronal cell lines, suggesting potential therapeutic applications for neuroprotection .

5. Research Findings Summary Table

Property Finding Reference
AntiproliferativeInhibits growth of P19 murine embryonic carcinoma cells
Antioxidant ActivityScavenges free radicals; enhances antioxidant defenses
Color StabilityActs as a pigment in white wine; enhances color intensity

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34;1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h2*5-10,13-15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYEQKHQZYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H50N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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